An In-depth Technical Guide on Ethyl Dichloroacetate (CAS Number 535-15-9)
An In-depth Technical Guide on Ethyl Dichloroacetate (CAS Number 535-15-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document focuses on Ethyl Dichloroacetate (B87207) (CAS 535-15-9). It is critical to note that the vast majority of biological and pharmacological research has been conducted on its active metabolite, Dichloroacetic Acid (DCA) or its salts. Ethyl dichloroacetate is readily hydrolyzed to DCA and is therefore considered a prodrug. The information on the mechanism of action, signaling pathways, and biological effects described herein is based on studies of DCA, under the scientific premise that Ethyl Dichloroacetate serves as a precursor to DCA in biological systems.
Introduction
Ethyl dichloroacetate, a colorless liquid with a fruity odor, is an ester of dichloroacetic acid.[1] While it has applications as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, its primary interest in the biomedical field stems from its role as a potential prodrug for dichloroacetate (DCA).[1] DCA has garnered significant attention for its ability to modulate cellular metabolism, particularly in cancer cells, by reversing the Warburg effect.[2][3][4] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and biological activities of Ethyl Dichloroacetate, with a detailed focus on the well-researched mechanisms of its active form, DCA.
Chemical and Physical Properties
Ethyl dichloroacetate is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 535-15-9 | [1][5][6] |
| Molecular Formula | C4H6Cl2O2 | [1][5] |
| Molecular Weight | 156.99 g/mol | [1][5][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity | [1] |
| Boiling Point | 151.1 ± 20.0 °C at 760 mmHg | [1] |
| Density | 1.28 g/mL at 20 °C | [6] |
| Refractive Index | 1.438 (n20/D) | [6] |
| Flash Point | 62 °C (closed cup) | [7] |
| Solubility in Water | Slightly soluble (9.3 g/L at 25 °C) | [1] |
| Solubility in Organic Solvents | Miscible with ethanol (B145695) and ether | [8] |
Synthesis
The primary method for synthesizing Ethyl Dichloroacetate is through the esterification of dichloroacetic acid with ethanol. A general laboratory-scale procedure is as follows:
Experimental Protocol: Synthesis of Ethyl Dichloroacetate
Materials:
-
Dichloroacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium bicarbonate (3% aqueous solution)
-
Anhydrous calcium sulfate (B86663)
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine dichloroacetic acid and an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Reflux the mixture for several hours to drive the esterification reaction to completion.
-
After cooling, pour the reaction mixture into a separatory funnel containing cold water.
-
Wash the organic layer sequentially with water, 3% sodium bicarbonate solution to neutralize any unreacted acid, and finally with water again.
-
Dry the crude ethyl dichloroacetate over anhydrous calcium sulfate for a minimum of 3 days.[5]
-
Purify the final product by distillation under reduced pressure.[5]
Biological Activity and Mechanism of Action (as Dichloroacetate)
Upon administration, Ethyl Dichloroacetate is presumed to be rapidly hydrolyzed by esterases in the blood and tissues to yield ethanol and the biologically active dichloroacetate anion. The primary molecular target of DCA is Pyruvate (B1213749) Dehydrogenase Kinase (PDK) .[3][9][10]
Reversal of the Warburg Effect
Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect.[4][11] This metabolic phenotype is characterized by high glucose uptake and lactate (B86563) production, even in the presence of oxygen.[11] DCA reverses this by inhibiting all four isoforms of PDK.[5][10]
PDK normally phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex, which is the gatekeeper enzyme linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle.[5][7] By inhibiting PDK, DCA leads to the dephosphorylation and activation of PDH.[5][7] This restores the metabolic flux of pyruvate into the mitochondria for oxidative phosphorylation, thereby shifting cancer cell metabolism from glycolysis towards glucose oxidation.[7][9][10]
Induction of Apoptosis
The metabolic shift induced by DCA leads to the induction of apoptosis in cancer cells through multiple mechanisms:[1][12]
-
Mitochondrial Pathway: The restoration of mitochondrial function increases the production of reactive oxygen species (ROS) and leads to the opening of the mitochondrial permeability transition pore. This facilitates the release of pro-apoptotic factors like cytochrome c into the cytoplasm, activating the caspase cascade.[1][12]
-
NFAT-Kv1.5 Pathway: DCA can also induce apoptosis through a mechanism involving the nuclear factor of activated T-cells (NFAT) and voltage-gated potassium channels (Kv1.5).[1]
-
p53-PUMA-mediated Pathway: In some cancer cells, DCA has been shown to increase the expression of p53-upregulated modulator of apoptosis (PUMA), a key mediator of p53-dependent apoptosis.[1]
Quantitative Data
The following tables summarize quantitative data on the efficacy, pharmacokinetics, and toxicology of DCA from various studies.
Table 1: In Vitro Efficacy of Dichloroacetate (DCA)
| Cell Line | Cancer Type | Assay | IC50 | Other Effects | Reference |
| MDA-MB-231 | Breast Cancer | MTS Assay | 20-30 mM | Increased apoptosis | [12] |
| MCF-7 | Breast Cancer | MTS Assay | 20-30 mM | Increased apoptosis | [12] |
| A549 | Non-small cell lung cancer | N/A | N/A | Decreased lactate production, slowed cell growth | [11] |
| H1299 | Non-small cell lung cancer | N/A | N/A | Decreased lactate production, slowed cell growth | [11] |
| C6 | Glioma | MTT Assay | ~20 mM | Dose-dependent increase in apoptosis | [13] |
| MeWo | Melanoma | N/A | 13.3 mM | Reduced PDH phosphorylation | [14] |
| SK-MEL-2 | Melanoma | N/A | 27.0 mM | Reduced PDH phosphorylation | [14] |
| Various | Pediatric Tumors | MTT Assay | >10 mM | Moderate growth inhibition | [15] |
Table 2: In Vivo Efficacy of Dichloroacetate (DCA)
| Cancer Model | Animal Model | Dose | Route | Effect | Reference |
| 13762 MAT Mammary Adenocarcinoma | Rat | Not specified | N/A | 58% reduction in lung metastases | [16] |
| C6 Glioma | Rat | 25, 75, 125 mg/kg | N/A | Significant tumor growth inhibition | [13] |
| A549 Lung Adenocarcinoma Xenograft | Nude Rat | Not specified | N/A | Significant tumor growth delay, some regression | [17] |
| Non-small cell lung cancer Xenograft | Mouse | Not specified | N/A | 60% reduction in tumor growth (with Paclitaxel) | [18] |
Table 3: Pharmacokinetics of Dichloroacetate (DCA) in Humans
| Parameter | Value | Condition | Reference |
| Clearance (Initial Dose) | 4.82 L/h | Traumatic Brain Injury Patients | [19] |
| Clearance (Multiple Doses) | 1.07 L/h | Traumatic Brain Injury Patients | [19] |
| Volume of Distribution (Total) | 0.535 L/kg | Children with Congenital Lactic Acidosis | [2] |
| Clearance (Paleohepatic) | 0.997 ml/kg/min | Liver Transplant Patients | [20] |
| Clearance (Anhepatic) | 0.0 ml/kg/min | Liver Transplant Patients | [20] |
| Clearance (Neohepatic) | 1.69 ml/kg/min | Liver Transplant Patients | [20] |
Table 4: Toxicology of Dichloroacetate (DCA)
| Species | Dose | Duration | Observed Effects | Reference |
| Human | 25 mg/kg/day | Chronic | Reversible peripheral neuropathy | [21] |
| Rat | 50 mg/kg/day | 5 days | Age-dependent decrease in plasma clearance | [22] |
| Rodents | High doses | Chronic | Hepatotoxicity and neoplasia | [23] |
| Rat | 50 mg/kg/day | 8 weeks | GSTZ1 activity reduced to <5% of control | [21] |
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the effects of DCA.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Dichloroacetate (DCA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1.0 - 1.5 x 10^4 cells per well and allow them to adhere overnight.[24]
-
Prepare serial dilutions of DCA in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the DCA dilutions (and a vehicle control) to the respective wells in triplicate or quadruplicate.
-
Incubate the plate for 48-72 hours under standard cell culture conditions.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 560-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Dichloroacetate (DCA)
-
Vehicle for administration (e.g., sterile water)
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Culture the selected cancer cells in vitro.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 10^7 cells) into the flank of each mouse.[9]
-
Monitor the mice regularly until tumors reach a predetermined size (e.g., 100-150 mm³).[18]
-
Randomize the mice into treatment and control groups.
-
Administer DCA to the treatment group at the desired dose and schedule (e.g., 25-125 mg/kg daily via oral gavage).[9][13] The control group receives the vehicle.
-
Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x length x width²) at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue the treatment until a predefined endpoint is reached (e.g., a specific tumor volume, study duration, or signs of toxicity).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
Ethyl dichloroacetate is a compound of significant interest due to its role as a prodrug for dichloroacetate. DCA has demonstrated compelling anti-cancer activity in a wide range of preclinical models, primarily through its ability to reverse the Warburg effect and induce apoptosis by targeting mitochondrial metabolism. While the direct biological effects of Ethyl dichloroacetate itself are not extensively studied, the wealth of data on DCA provides a strong rationale for its continued investigation in drug development. Further research is warranted to fully characterize the pharmacokinetics of Ethyl dichloroacetate and to confirm its bioequivalence to DCA in various in vivo models. The information presented in this guide serves as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this class of metabolic modulators.
References
- 1. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Model Informed Dose Optimization of Dichloroacetate for the Treatment of Congenital Lactic Acidosis in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Warburg effect in tumor progression: Mitochondrial oxidative metabolism as an anti-metastasis mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversal of the Warburg effect with DCA in PDGF-treated human PASMC is potentiated by pyruvate dehydrogenase kinase-1 inhibition mediated through blocking Akt/GSK-3β signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dcaguide.org [dcaguide.org]
- 10. ashpublications.org [ashpublications.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Antitumor activity of dichloroacetate on C6 glioma cell: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities | MDPI [mdpi.com]
- 15. jeffreydachmd.com [jeffreydachmd.com]
- 16. dcaguide.org [dcaguide.org]
- 17. dcaguide.org [dcaguide.org]
- 18. Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dichloroacetate: population pharmacokinetics with a pharmacodynamic sequential link model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of dichloroacetate in patients undergoing liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Age-Dependent Kinetics and Metabolism of Dichloroacetate: Possible Relevance to Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical pharmacology and toxicology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dichloroacetic Acid (DCA)-Induced Cytotoxicity in Human Breast Cancer Cells Accompanies Changes in Mitochondrial Membrane Permeability and Production of Reactive Oxygen Species [scirp.org]
